2,4-Bis(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine

Description

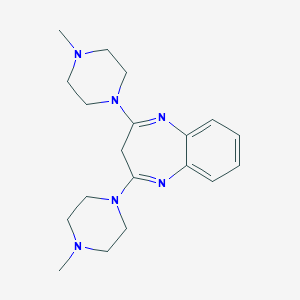

2,4-Bis(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine is a heterocyclic compound featuring a benzodiazepine core substituted with two 4-methylpiperazinyl groups at positions 2 and 2. The 1,5-benzodiazepine scaffold is characterized by a seven-membered ring fused to a benzene ring, with nitrogen atoms at positions 1 and 3.

Properties

IUPAC Name |

2,4-bis(4-methylpiperazin-1-yl)-3H-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N6/c1-22-7-11-24(12-8-22)18-15-19(25-13-9-23(2)10-14-25)21-17-6-4-3-5-16(17)20-18/h3-6H,7-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRMOKYTESYRBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3N=C(C2)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471168 | |

| Record name | 2,4-Bis(4-methylpiperazin-1-yl)-3H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733811-07-9 | |

| Record name | 2,4-Bis(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733811-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Bis(4-methylpiperazin-1-yl)-3H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-1,5-Benzodiazepine, 2,4-bis(4-methyl-1-piperazinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine typically involves the following steps:

Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.

Attachment of Piperazine Rings: The piperazine rings are introduced through nucleophilic substitution reactions. This involves reacting the benzodiazepine core with 4-methylpiperazine in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: 4-methylpiperazine in the presence of sodium hydride.

Major Products Formed

Oxidation: N-oxides of the benzodiazepine core.

Reduction: Reduced derivatives with altered electronic properties.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Properties

One of the primary applications of 2,4-Bis(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine lies in its potential as an antipsychotic agent. Research indicates that derivatives of benzodiazepines exhibit activity against schizophrenia and other psychotic disorders. The compound's structure allows it to interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which are critical in the management of these conditions .

Synthesis of Related Compounds

This compound serves as an intermediate in the synthesis of olanzapine and other related antipsychotic medications. The synthetic pathways often utilize this compound to introduce specific functional groups that enhance pharmacological efficacy and reduce side effects .

Neuropharmacology

Anxiolytic Effects

The compound has been studied for its anxiolytic (anxiety-reducing) properties. Benzodiazepines are well-known for their ability to modulate GABA receptors, leading to increased inhibitory neurotransmission. This mechanism underlies their effectiveness in treating anxiety disorders .

Neurotransmitter Modulation

Research has shown that this compound can influence neurotransmitter release and uptake, thereby playing a role in the modulation of mood and behavior. Studies indicate that compounds with similar structures can alter serotonin levels and enhance cognitive function .

Synthetic Chemistry Applications

Building Block for Heterocyclic Compounds

In synthetic chemistry, this compound is utilized as a versatile building block for creating various heterocyclic compounds. Its ability to undergo substitution reactions allows chemists to modify its structure to create novel compounds with desired properties .

Pharmaceutical Development

The compound is also used in pharmaceutical research for developing new drugs targeting central nervous system disorders. Its structural characteristics make it suitable for modifications that can lead to improved therapeutic agents with better bioavailability and reduced toxicity profiles .

Case Studies

Mechanism of Action

The mechanism of action of 2,4-Bis(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of 1,5-benzodiazepines are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Key Observations:

- Solubility and Bioavailability : Piperazinyl groups (as in the target compound) improve water solubility compared to hydrophobic substituents like phenyl or fluorophenyl .

- Biological Activity: Antimicrobial efficacy is substituent-dependent.

- Thermal Stability : Melting points correlate with substituent bulkiness; fluorophenyl and pteridine derivatives exhibit higher thermal stability than alkyl-substituted analogs .

Pharmacological and Physicochemical Profiles

A comparative analysis of key parameters:

Insights:

Biological Activity

2,4-Bis(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine is a compound belonging to the benzodiazepine class, which is widely recognized for its psychoactive properties. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neuropharmacology. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential clinical applications based on diverse research findings.

- Molecular Formula : C19H28N6

- Molecular Weight : 344.47 g/mol

- CAS Number : 733811-07-9

The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly through interactions with GABA receptors. Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to increased inhibitory effects in the central nervous system (CNS) .

Biological Activity and Efficacy

Research indicates that this compound exhibits significant neuroleptic activity. A study evaluated its ability to block conditioned avoidance responses (CAR) in rats, a common model for assessing anxiolytic and antipsychotic properties. The findings suggested that this compound could inhibit CAR without inducing catalepsy, which is a common side effect associated with many neuroleptics .

Comparative Efficacy Table

| Compound | Neuroleptic Activity | Catalepsy Induction | Reference |

|---|---|---|---|

| This compound | Moderate | None observed | |

| Olanzapine | High | Yes | |

| Clozapine | Moderate | Yes |

Case Studies

A notable case study involved the synthesis and pharmacological evaluation of various derivatives of this compound. Researchers found that modifications to the piperazine moiety significantly influenced the compound's binding affinity to GABA_A receptors and its overall biological activity. The study highlighted that compounds with similar structural frameworks could yield diverse pharmacological profiles .

Side Effects and Toxicity

While this compound shows promise as a therapeutic agent, it is crucial to consider potential side effects. Benzodiazepines are generally associated with risks such as dependence, tolerance, and withdrawal symptoms. Long-term use can also lead to cognitive impairments and increased risk of falls in elderly populations .

Q & A

Basic: What are the established synthetic pathways for 2,4-Bis(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine, and how are intermediates characterized?

Methodological Answer:

The synthesis of structurally related benzodiazepine derivatives (e.g., Olanzapine) involves multi-step reactions, such as coupling piperazine derivatives with halogenated benzodiazepine precursors under reflux conditions. For example, in Olanzapine synthesis, 2-methyl-4H-3-thia-4,9-diazabenzo[f]azulen-10-ylamine hydrochloride reacts with piperazine, followed by methylation . Key intermediates are characterized using high-performance liquid chromatography (HPLC) for purity and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Mass spectrometry (MS) and elemental analysis validate molecular composition .

Advanced: How can researchers resolve contradictions in pharmacological efficacy data for benzodiazepine derivatives?

Methodological Answer:

Contradictions in efficacy data, such as variable receptor affinity or clinical outcomes, require systematic meta-analyses and sensitivity testing. For instance, subgroup analyses based on patient demographics (e.g., age, comorbidities) and dose-response relationships can isolate confounding factors. Sensitivity analyses using ANCOVA (as applied in benzodiazepine efficacy studies) help assess the robustness of primary endpoints under different statistical assumptions . Additionally, in vitro binding assays (e.g., radioligand displacement studies) paired with molecular docking simulations clarify discrepancies in receptor selectivity .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

X-ray crystallography is the gold standard for resolving the 3D structure, as demonstrated in studies of related benzodiazepines . Complementary techniques include:

- FT-IR spectroscopy : Identifies functional groups (e.g., C-N stretches in piperazine rings).

- ¹H/¹³C NMR : Maps proton environments and carbon frameworks.

- Differential Scanning Calorimetry (DSC) : Determines thermal stability and polymorphism .

Advanced: How can experimental design optimize receptor-binding studies for this compound?

Methodological Answer:

Designing receptor-binding studies requires a combination of in silico and in vitro approaches:

- In silico docking : Use software like AutoDock Vina to predict binding modes to GABAA or serotonin receptors, prioritizing key residues (e.g., α/γ subunits).

- In vitro assays : Radiolabeled ligand competition assays (e.g., [³H]flumazenil displacement) quantify binding affinity (Ki).

- Mutagenesis studies : Validate binding hypotheses by altering receptor residues and measuring affinity shifts .

Basic: What pharmacokinetic parameters should be prioritized in preclinical studies?

Methodological Answer:

Key parameters include:

- Bioavailability : Assessed via oral/intravenous administration in animal models.

- Half-life (t½) : Determined using LC-MS/MS plasma concentration time curves.

- Metabolic stability : Incubate with liver microsomes to identify cytochrome P450 (CYP) involvement (e.g., CYP3A4/5) .

Advanced: How can metabolic pathway analysis address interspecies variability in toxicity?

Methodological Answer:

Interspecies variability is addressed by:

- Comparative metabolomics : Use LC-HRMS to profile metabolites in human vs. rodent hepatocytes.

- Recombinant enzyme assays : Identify species-specific CYP isoforms responsible for metabolic differences.

- Reactive intermediate screening : Trapping agents (e.g., glutathione) detect unstable metabolites linked to toxicity .

Basic: What safety assessments are recommended for initial toxicity profiling?

Methodological Answer:

- In vitro cytotoxicity : MTT assays on hepatic (HepG2) and renal (HEK293) cell lines.

- Ames test : Screen for mutagenicity using Salmonella typhimurium strains.

- hERG inhibition assay : Predict cardiac risk via patch-clamp electrophysiology .

Advanced: How should researchers design studies to address variable clinical efficacy in heterogeneous populations?

Methodological Answer:

- Stratified randomization : Group patients by genetic biomarkers (e.g., CYP2C19 polymorphisms affecting metabolism).

- Adaptive trial designs : Allow dose adjustments based on interim pharmacokinetic/pharmacodynamic (PK/PD) data.

- Propensity score matching : Minimize confounding variables in retrospective analyses, as applied in benzodiazepine prescription studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.